molecular formula C15H21ClN2O3 B2868075 (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride CAS No. 1353962-72-7

(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Cat. No.: B2868075
CAS No.: 1353962-72-7
M. Wt: 312.79
InChI Key: VKIAAWXLEQKLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a benzo-dioxin moiety, and a methanone group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the benzo-dioxin moiety. The final step involves the formation of the methanone group and the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity, receptor binding, and cellular uptake.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride
  • (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-3-yl)methanone hydrochloride

Uniqueness

Compared to similar compounds, (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride stands out due to its specific structural arrangement, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c16-9-11-5-7-17(8-6-11)15(18)14-10-19-12-3-1-2-4-13(12)20-14;/h1-4,11,14H,5-10,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIAAWXLEQKLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2COC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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